

Investigating M7583 in chronic lymphocytic leukemia models

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Compound of Interest

Compound Name: M7583

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An In-Depth Technical Guide to the Investigation of **M7583** (TL-895) in Chronic Lymphocytic Leukemia Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical and clinical investigation of **M7583**, now known as TL-895, a second-generation Bruton's tyrosine kinase (BTK) inhibitor, in the context of chronic lymphocytic leukemia (CLL). This document details its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes critical signaling pathways and experimental workflows.

Introduction to M7583 (TL-895)

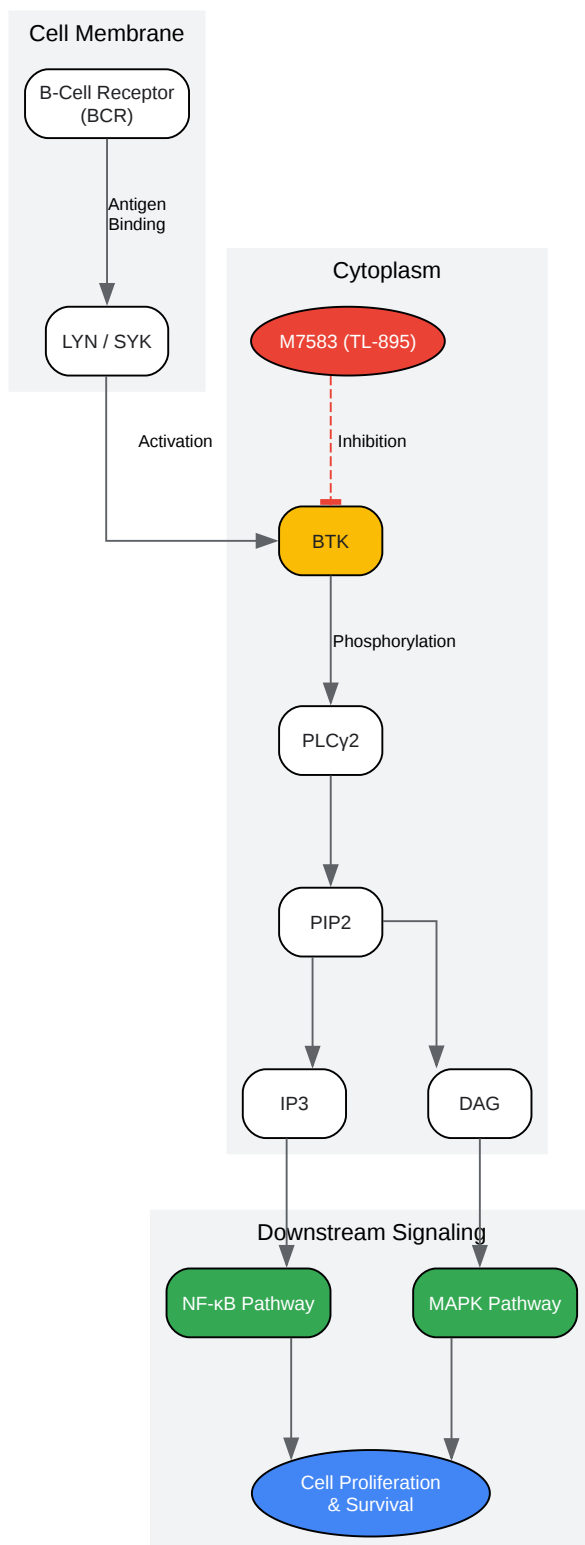
M7583 (TL-895) is a potent, highly selective, and irreversible inhibitor of Bruton's tyrosine kinase (BTK).^[1] As an adenosine triphosphate (ATP)-competitive inhibitor, it covalently binds to the cysteine 481 residue in the active site of BTK, leading to sustained inhibition of its kinase activity.^{[1][2]} BTK is a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway, which is constitutively active in CLL cells and essential for their proliferation, survival, and trafficking.^{[2][3]} By targeting BTK, **M7583** effectively disrupts this pro-survival signaling, making it a promising therapeutic agent for CLL and other B-cell malignancies.^{[1][4]}

Mechanism of Action and Signaling Pathway

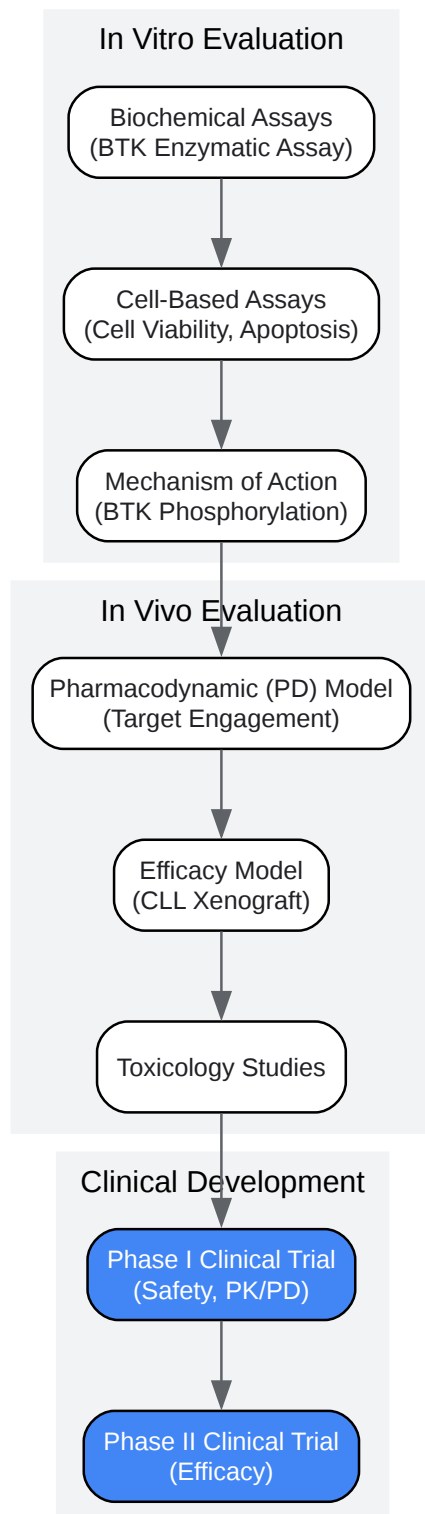
M7583 exerts its anti-leukemic effect by inhibiting BTK, a key mediator of the B-cell receptor (BCR) signaling pathway.^[2] Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK then phosphorylates downstream substrates, including phospholipase C gamma 2 (PLCγ2), which in turn activates multiple signaling pathways, including the NF-κB and MAPK pathways, promoting cell survival, proliferation, and migration.^[5] **M7583**'s irreversible binding to BTK blocks these downstream signaling events, thereby inhibiting CLL cell growth and survival.^[1]

Below is a diagram illustrating the B-cell receptor signaling pathway and the point of inhibition by **M7583**.

BCR Signaling Pathway and M7583 Inhibition



Preclinical Evaluation Workflow for M7583 in CLL

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